molecular formula C15H12IN3O B047615 3-Acetamido-5-iodoproflavine CAS No. 121284-42-2

3-Acetamido-5-iodoproflavine

Cat. No. B047615
M. Wt: 377.18 g/mol
InChI Key: MVLIXHWFINSYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetamido-5-iodoproflavine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of proflavine and has been synthesized through various methods.

Scientific Research Applications

3-Acetamido-5-iodoproflavine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of cancer research. It has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.

Mechanism Of Action

The mechanism of action of 3-Acetamido-5-iodoproflavine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

3-Acetamido-5-iodoproflavine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Acetamido-5-iodoproflavine in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer cells and normal cells, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Acetamido-5-iodoproflavine. One of the major directions is to further investigate its anti-cancer properties and develop new cancer treatments based on this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as wound healing and inflammation.

Synthesis Methods

3-Acetamido-5-iodoproflavine can be synthesized through various methods. One of the most common methods is the reaction of proflavine with iodine and acetic anhydride. In this method, proflavine is first treated with iodine to form 3-iodoproflavine. This compound is then treated with acetic anhydride to form 3-Acetamido-5-iodoproflavine.

properties

CAS RN

121284-42-2

Product Name

3-Acetamido-5-iodoproflavine

Molecular Formula

C15H12IN3O

Molecular Weight

377.18 g/mol

IUPAC Name

N-(6-amino-5-iodoacridin-3-yl)acetamide

InChI

InChI=1S/C15H12IN3O/c1-8(20)18-11-4-2-9-6-10-3-5-12(17)14(16)15(10)19-13(9)7-11/h2-7H,17H2,1H3,(H,18,20)

InChI Key

MVLIXHWFINSYEI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1

Canonical SMILES

CC(=O)NC1=CC2=NC3=C(C=CC(=C3I)N)C=C2C=C1

Other CAS RN

121284-42-2

synonyms

3-acetamido-5-iodo-6-aminoacridine
3-acetamido-5-iodoproflavine
3-acetamido-5-iodoproflavine, (125I)-isomer
3-AMIPF
iodoacetylproflavine

Origin of Product

United States

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